molecular formula C12H11F3O4 B13233498 7-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

7-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B13233498
M. Wt: 276.21 g/mol
InChI Key: CTUQOPJPVDJXQB-UHFFFAOYSA-N
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Description

7-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves the reaction of 3-(trifluoromethyl)phenyl diazo chloride with salicylaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction routes. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

7-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group and the methoxy group at specific positions enhances its reactivity and potential biological activities.

Biological Activity

7-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a synthetic compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The compound features a benzopyran structure with methoxy and trifluoromethyl substituents that influence its reactivity and biological interactions. The presence of these groups is significant in modulating the compound's lipophilicity and biological activity.

Anticancer Activity

Research indicates that derivatives of benzopyran compounds exhibit promising anticancer properties. A study focusing on similar structures demonstrated that 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives showed reduced invasive behavior in HT 1080 fibrosarcoma cells, suggesting potential applications in cancer therapy . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions could enhance bioactivity without compromising efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of benzopyran derivatives has been noted in various studies. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests that this compound may also exhibit anti-inflammatory effects that warrant exploration.

Study 1: Anticancer Efficacy

In a study examining the efficacy of benzopyran derivatives against cancer cell lines, compounds structurally related to this compound were tested for their IC50 values. The findings indicated that certain structural modifications significantly enhanced their anticancer activity with IC50 values as low as 1.9 µg/mL against HCT-116 cell lines .

Study 2: Antimicrobial Screening

Another study evaluated a series of benzopyran derivatives for antimicrobial activity against various pathogens. The results showed that specific modifications led to enhanced activity against Gram-positive bacteria, indicating a potential role for this compound in developing new antimicrobial agents .

Data Table: Biological Activity Overview

Activity Type Observed Effects References
AnticancerReduced invasion in fibrosarcoma cells
AntimicrobialSignificant activity against Gram-positive bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Properties

Molecular Formula

C12H11F3O4

Molecular Weight

276.21 g/mol

IUPAC Name

7-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C12H11F3O4/c1-18-7-3-2-6-4-8(11(16)17)10(12(13,14)15)19-9(6)5-7/h2-3,5,8,10H,4H2,1H3,(H,16,17)

InChI Key

CTUQOPJPVDJXQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(C(O2)C(F)(F)F)C(=O)O)C=C1

Origin of Product

United States

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